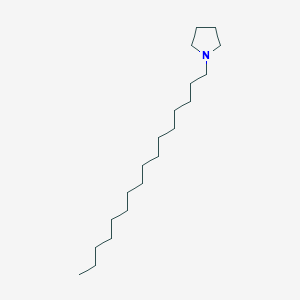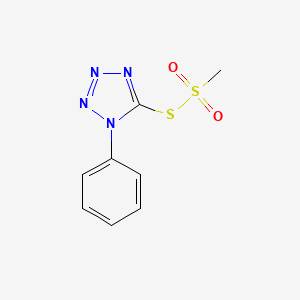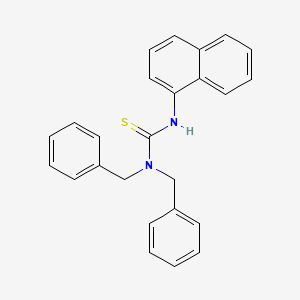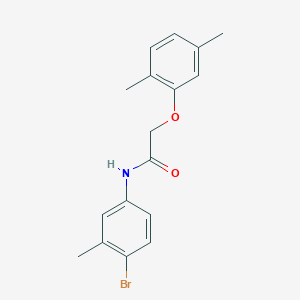
1-Hexadecylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecylpyrrolidine is an organic compound with the molecular formula C20H41N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a hexadecyl (C16H33) group attached to the nitrogen atom of the pyrrolidine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is usually purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hexadecylpyrrolidone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-hexadecylpyrrolidone.
Reduction: Hexadecylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexadecylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-hexadecylpyrrolidine involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the hexadecyl group.
N-Hexadecylpyrrolidone: An oxidized derivative with different chemical properties.
Hexadecylamine: A related compound with a primary amine group instead of the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the long hexadecyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and chemical properties make it a valuable tool for researchers and industrial applications. Ongoing studies continue to explore its full range of uses and benefits.
Eigenschaften
CAS-Nummer |
102155-10-2 |
|---|---|
Molekularformel |
C20H41N |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
1-hexadecylpyrrolidine |
InChI |
InChI=1S/C20H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-21/h2-20H2,1H3 |
InChI-Schlüssel |
MPMBEUMSDRYLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473044.png)

![3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473059.png)




![2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12473077.png)
![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
![2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B12473080.png)
![1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone](/img/structure/B12473081.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12473087.png)
![Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12473089.png)

